10-(3-Methoxyphenyl)-10H-phenoxarsinine
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Overview
Description
10-(3-Methoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Methoxyphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenoxarsine is reacted with 3-methoxyphenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 10-(3-Methoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution with halides may produce halogenated phenoxarsinines.
Scientific Research Applications
10-(3-Methoxyphenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which 10-(3-Methoxyphenyl)-10H-phenoxarsinine exerts its effects involves interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Uniqueness: 10-(3-Methoxyphenyl)-10H-phenoxarsinine is unique due to its arsenic core, which imparts distinct chemical reactivity and potential biological activity not found in purely organic compounds. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
55369-42-1 |
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Molecular Formula |
C19H15AsO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
10-(3-methoxyphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO2/c1-21-15-8-6-7-14(13-15)20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3 |
InChI Key |
VJEXJPRNCZXSBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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